

Independent Verification of Cantrixil's Preclinical Findings: A Comparative Guide

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Compound of Interest		
Compound Name:	Cantrixil	
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Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature did not yield independent, third-party preclinical studies that have explicitly set out to verify the initial findings on **Cantrixil** (also known as TRX-E-002-1). The data presented in this guide is therefore based on preclinical and clinical studies published by the developing companies (including Novogen, Kazia Therapeutics, and Vivesto) and their research collaborators. While these studies have undergone peer review, the findings have not been independently replicated.

This guide provides a structured overview of **Cantrixil**'s reported preclinical performance, with comparisons drawn from its use as a monotherapy and in combination with standard-of-care agents within the developers' own experiments.

Data Presentation: Preclinical Efficacy of Cantrixil

The following tables summarize the quantitative data from key preclinical studies on **Cantrixil**.

Table 1: In Vitro Cytotoxicity of Cantrixil (TRX-E-002-1)



Cell Type	Description	IC50 (nM)	Reference
Epithelial Ovarian Cancer (EOC) Stem Cells	Patient-derived chemo-resistant stem- like cells	130 - 250	[1]
EOC Stem Cell Clones	CD44+/MyD88+ 136		[2]
Various Human Cancer Cell Lines	Ovarian, prostate, and lung cancer cells	≤100	[3]
Hematological Cancer Cell Lines	Derived from patients with untreated and relapse/refractory leukemia, non- Hodgkin lymphoma, and multiple myeloma	Strong cytotoxic effects at low doses	[4][5][6]

Table 2: In Vivo Efficacy of Cantrixil in Ovarian Cancer Models



Model	Treatment Group	Key Findings	Reference
Disseminated Ovarian Cancer Model	Cantrixil Monotherapy Active		[3][7]
Disseminated Ovarian Cancer Model	Cantrixil + Cisplatin Active		[3][7]
Cisplatin-Resistant Ovarian Cancer Xenograft	Cantrixil Monotherapy Significantly decreased intraperitoneal tumor burden (p=0.0001)		[2]
Cisplatin-Resistant Ovarian Cancer Xenograft	Cantrixil + Cisplatin	Significantly decreased tumor burden compared to cisplatin alone (p=0.002)	[2]
Recurrent EOC Model	Cantrixil Maintenance (post-paclitaxel)	Prevented recurrent disease and significantly decreased metastatic tumor burden compared to paclitaxel maintenance (p=0.002)	[2]

Table 3: Phase I Clinical Trial (NCT02903771) Efficacy Data in Recurrent Ovarian Cancer



Treatment	Number of Evaluable Patients	Efficacy Endpoint	Result	Reference
Cantrixil Monotherapy	9 (Part A)	Stable Disease	56%	[8]
Cantrixil + Chemotherapy	16 (Parts A & B)	Objective Response Rate (ORR)	19% (1 Complete Response, 2 Partial Responses)	[9][10]
Cantrixil + Chemotherapy	16 (Parts A & B)	Disease Control Rate	56%	[9][11]
Cantrixil + Chemotherapy	16 (Parts A & B)	Median Progression-Free Survival	13.1 weeks	[9][11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay

- Cell Lines: Patient-derived CD44+/MyD88+ epithelial ovarian cancer stem cells and various human cancer cell lines were used.[2][3]
- Method: In vitro efficacy was screened using the Incucyte[™] kinetic imaging platform complemented by Celltox[™] dye labeling to assess cell death over time.[2]
- Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the
 potency of Cantrixil in inducing cell death in the tested cell lines.[1][2]

In Vivo Ovarian Cancer Xenograft Model

 Animal Model: An intra-peritoneal (i.p.) cisplatin-resistant ovarian cancer xenograft model was established in mice.[2]



- Treatment Regimen:
 - Monotherapy: Cantrixil was administered intraperitoneally to mice bearing established tumors.[2]
 - Combination Therapy: Cantrixil was administered in combination with cisplatin.
 - Maintenance Therapy: In a recurrent disease model, mice were first treated with paclitaxel,
 followed by maintenance treatment with either Cantrixil or paclitaxel.[2]
- Efficacy Assessment: Tumor burden was assessed at the end of the treatment period.
 Statistical analysis (p-value) was used to compare the tumor burden between treatment and control groups.[2]

Phase I Clinical Trial (NCT02903771)

- Study Design: A Phase I, open-label, dose-escalation (Part A) and dose-expansion (Part B) study.[8][12]
- Patient Population: Patients with persistent or recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who had failed at least two prior lines of therapy.[8][11]
- · Treatment Protocol:
 - Monotherapy (Cycles 1-2): Patients received weekly intraperitoneal (i.p.) infusions of Cantrixil.[11][12]
 - Combination Therapy (Cycles 3-8): Patients received weekly i.p. Cantrixil in combination with standard intravenous chemotherapy.[11][12]
- Primary Objective: To determine the Maximum Tolerated Dose (MTD) of Cantrixil monotherapy.[12]
- Secondary Objectives: To evaluate safety, tolerability, pharmacokinetics, and anti-tumor activity of Cantrixil alone and in combination with chemotherapy.[8]

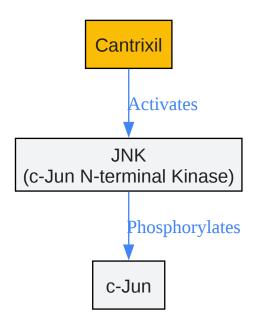
Mandatory Visualizations

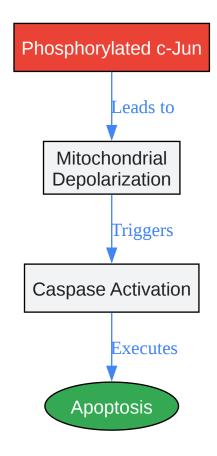




Cantrixil's Proposed Signaling Pathway for Apoptosis

Preclinical studies suggest that **Cantrixil** induces apoptosis through the activation of the JNK pathway, leading to the phosphorylation of c-Jun.[2][3] This is a common pathway in stress-induced cell death.





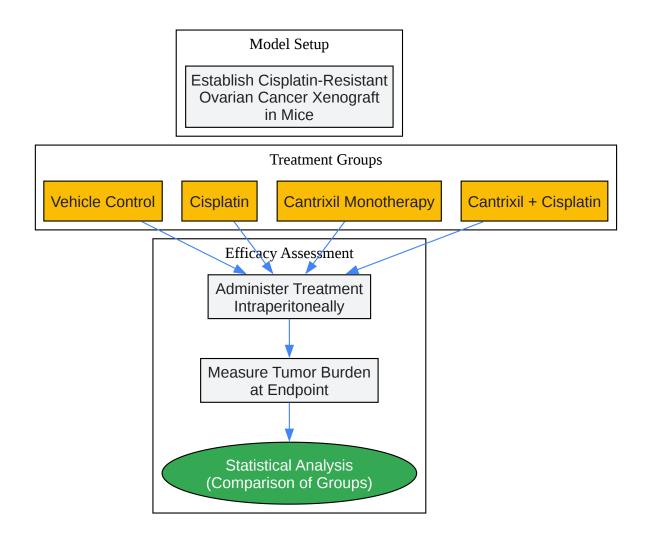


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Caption: Proposed mechanism of **Cantrixil**-induced apoptosis via the JNK/c-Jun signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the workflow used in the preclinical assessment of **Cantrixil** in animal models of ovarian cancer.



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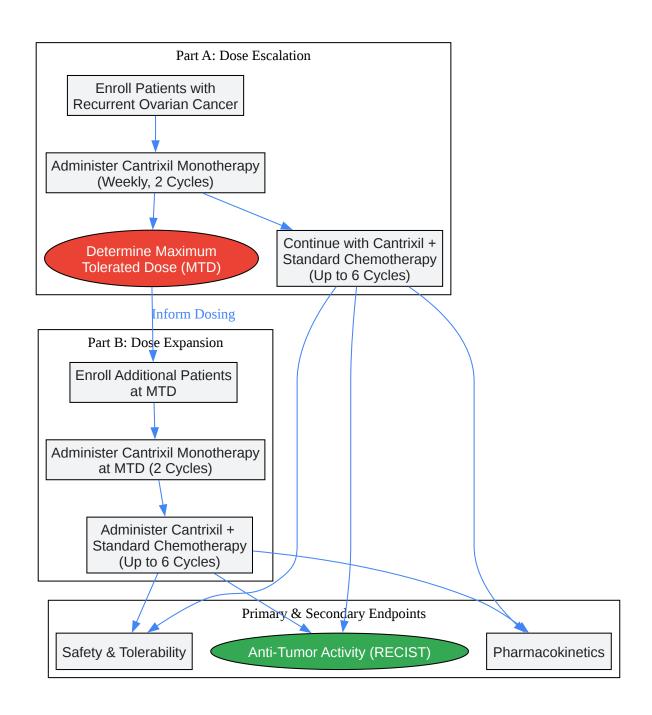
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Caption: Workflow for testing Cantrixil's in vivo efficacy in ovarian cancer xenograft models.

Logical Flow of Cantrixil's Phase I Clinical Trial

This diagram outlines the design and progression of the NCT02903771 clinical trial.





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Caption: Logical progression and design of the Cantrixil Phase I clinical trial (NCT02903771).



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